Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate
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Overview
Description
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and functional groups such as hydroxyl and carboxylate. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate in the presence of a catalyst such as citric acid monohydrate under ultrasound irradiation . The reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or diazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its potential therapeutic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities and biological activities.
Imidazole Derivatives: Compounds such as metronidazole and ketoconazole have similar heterocyclic structures and are used in various therapeutic applications.
Uniqueness
Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo multiple types of reactions and its broad range of applications in different fields make it a compound of significant interest.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h5-6,15H,4H2,1-3H3 |
InChI Key |
ZQCMXQWRZDDHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N=C(N2C)C |
Origin of Product |
United States |
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